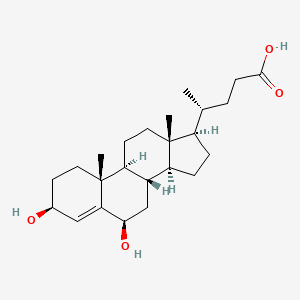
3beta,6beta-Dihydroxychol-4-en-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,6beta-Dihydroxychol-4-en-24-oic Acid, also known as lithocholic acid, is a secondary bile acid that is produced in the liver by the oxidation of primary bile acids. It is a steroid molecule that plays a crucial role in the regulation of cholesterol metabolism and is involved in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Methoxylation of Related Compounds for Identification : A study by Ikeda and Yamasaki (1978) discusses the methoxylation of compounds similar to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid. This process was used for the identification of key intermediates in chenodeoxycholic acid biogenesis, highlighting the importance of this approach in understanding bile acid metabolism (Ikeda & Yamasaki, 1978).
Cytotoxic and Apoptosis-Inducing Properties : Sun and Pan (2004) discovered a compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, in the rhizome of Astilbe chinensis. This compound exhibits cytotoxic and apoptosis-inducing properties, indicating its potential use in cancer research (Sun & Pan, 2004).
Synthesis for Medical Applications : The synthesis of complex bile acid derivatives, including those related to this compound, was reported by Iida et al. (2006). These synthesized compounds were found in the urine of a patient with Niemann-Pick disease type C1, suggesting their potential relevance in medical research and diagnostics (Iida et al., 2006).
Antiproliferative and Differentiation Effects : Wang et al. (2006) isolated a compound, 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, from Styrax tonkinensis. This compound showed antiproliferative effects and induced differentiation in human leukemia HL-60 cells, demonstrating its potential therapeutic applications (Wang et al., 2006).
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRAPNIKHYNJX-APLJBLMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

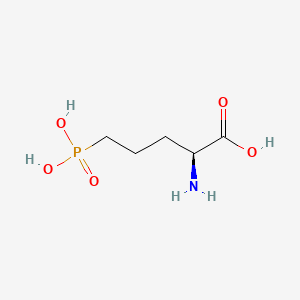



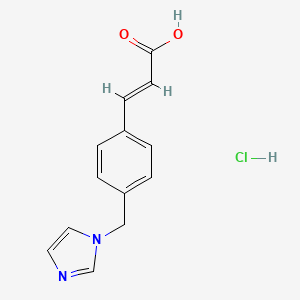
![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)
![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
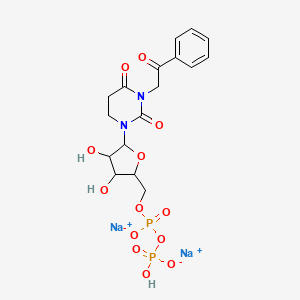
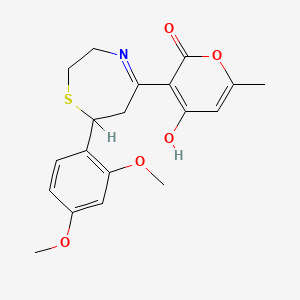
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)

